Cecropin-A
Description
Historical Context and Discovery of Cecropin-A in Insect Innate Immunity
The discovery of cecropins, including this compound, marked a significant advancement in the understanding of insect innate immunity. Prior to this, immunological research was largely focused on lymphoid biology and the adaptive immune system in vertebrates. The lack of lymphoid cells in insects led to the notion that they might lack humoral defense factors. royalsocietypublishing.org This view was challenged by the work of Hans G. Boman and his colleagues, who investigated the immune response in the giant silk moth, Hyalophora cecropia. royalsocietypublishing.orgoup.com
In the late 1970s, pioneering studies revealed that insects could resist infection by various pathogens despite lacking an adaptive immune system. biorxiv.org This led to the landmark discovery by Boman and colleagues that insects produce potent antimicrobial peptides following infection. royalsocietypublishing.orgbiorxiv.org Cecropins were the first inducible AMPs to be isolated, found in the hemolymph of infected Hyalophora cecropia pupae in the early 1980s. biorxiv.orgmdpi.comresearchgate.net Cecropin (B1577577) A was one of the earliest cecropins discovered from Hyalophora cecropia and was noted for its high bacteriostatic activity against Gram-negative bacteria. frontiersin.org The amino acid sequence of this compound was subsequently deciphered. royalsocietypublishing.org
Significance of this compound in Antimicrobial Peptide Research Landscape
The discovery and characterization of this compound were pivotal in establishing the field of antimicrobial peptide research. This compound, along with other insect AMPs, differed from previously identified immune effectors in their small size, cationic charge, and amphipathic structure. biorxiv.org These characteristics were found to enable them to directly disrupt microbial membranes. biorxiv.org
Cecropin-like peptides constitute a large family of cationic α-helical AMPs active against bacteria and fungi. nih.gov Cecropin was the first α-helical AMP discovered from insects and was recognized as contributing an indispensable proportion of their innate immunity. nih.gov The work on cecropins by Boman and co-workers created a significant impact, contributing to the unraveling of various aspects of innate immunity and the recognition of AMPs as a universal arm of the immune system. royalsocietypublishing.org
This compound has since been commonly used as a template for designing peptide molecular hybrids to potentially enhance the antibacterial activity of AMPs and reduce cell toxicity. frontiersin.orgmdpi.com Hybridizing different AMPs, often using the N-terminal fragment of this compound, is considered a strategy to obtain novel peptides with improved properties. mdpi.com
Overview of Multifaceted Biological Activities of this compound
This compound is known for its multifaceted biological activities, extending beyond its well-established antimicrobial properties. These activities contribute to its role in host defense.
One of the primary activities is its potent antimicrobial effect, particularly against Gram-negative bacteria. biorxiv.orgfrontiersin.orgmdpi.comnih.gov The helical conformation of cecropins is thought to facilitate their interaction with negatively charged bacterial membranes, leading to pore formation and membrane destabilization, ultimately resulting in bacterial lysis. biorxiv.org While primarily active against Gram-negative bacteria, some studies have also reported activity against certain fungi. biorxiv.orgnih.govmdpi.com In vitro studies have demonstrated high efficacy against a range of Gram-negative bacteria at concentrations below those induced in insects upon infection. biorxiv.org
Beyond direct antimicrobial action, this compound has been investigated for other biological effects. It has been described to have beneficial effects on the host, including immunomodulatory, antioxidant, and antitumor activities, as well as improving intestinal epithelial integrity and morphology. nih.gov For instance, studies have explored its potential immunomodulatory effects, noting its ability to influence the levels of various cytokines. frontiersin.orgresearchgate.netfrontiersin.org Research suggests that this compound may possess a multifaceted impact on host cell immune responses and could play a role in maintaining inflammatory homeostasis. frontiersin.orgresearchgate.net
Furthermore, this compound and its derivatives have shown potential in combating bacterial biofilms and exhibiting anti-inflammatory activities by potentially interacting with endotoxins like lipopolysaccharide (LPS). nih.govscilit.com Some studies have also indicated potential activity against tumor cells. biorxiv.orgwikipedia.orgplos.orgmdpi.comscirp.org
The diverse activities of this compound highlight its complex role in innate immunity and its potential as a template for developing new therapeutic agents with multiple targets.
Here is a summary of some reported activities of this compound:
| Activity | Description | References |
| Antimicrobial (Bacteria) | Potent activity, especially against Gram-negative bacteria. | biorxiv.orgfrontiersin.orgmdpi.comnih.gov |
| Antimicrobial (Fungi) | Activity reported against certain fungal species. | biorxiv.orgnih.govmdpi.com |
| Immunomodulatory | Influences cytokine levels and inflammatory response. | nih.govfrontiersin.orgresearchgate.netfrontiersin.org |
| Anti-inflammatory | Potential to suppress pro-inflammatory cytokine release and interact with LPS. | nih.govscilit.com |
| Antibiofilm | Activity against bacterial biofilms. | biorxiv.orgnih.govscilit.com |
| Antitumor | Potential activity against various tumor cell lines. | biorxiv.orgwikipedia.orgplos.orgmdpi.comscirp.org |
| Antioxidant | Described as having antioxidant effects. | nih.gov |
| Intestinal Health | Improvement of intestinal epithelial integrity and morphology. | nih.govnih.govnih.gov |
Note: This table summarizes reported research findings and does not imply clinical efficacy or approved therapeutic uses.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RWKFFKKIEKVGQNIRDGIIKAGPAVAVVGQAASIT |
Origin of Product |
United States |
Spectrum of Biological Activities of Cecropin a
Antibacterial Efficacy of Cecropin-A
This compound demonstrates potent antibacterial activity against both Gram-negative and Gram-positive bacteria. sb-peptide.comiscabiochemicals.comwikipedia.orguniprot.orgnih.gov Its mechanism involves binding to negatively charged bacterial membranes and causing permeabilization and depolarization. sb-peptide.commdpi.comnih.gov
This compound is particularly effective against Gram-negative bacteria. japsonline.combiorxiv.orgnih.govnih.govasm.org Studies have shown its activity against a range of Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa. sb-peptide.combiorxiv.orgmdpi.comasm.orgnih.govnih.govasm.orgnih.gov For instance, this compound has demonstrated low minimum inhibitory concentrations (MICs) against E. coli. sb-peptide.com A study using a Caenorhabditis elegans model infected with Acinetobacter baumannii identified BR003-cecropin A, a variant from Aedes aegypti, as having potent activity against A. baumannii with a low MIC (<5 μg/ml), and also showing activity against E. coli and Pseudomonas aeruginosa. asm.org Engineered endolysins fused with Cecropin (B1577577) A have shown increased bactericidal activity against Gram-negative pathogens including Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii, Escherichia coli, and Enterobacter cloacae. nih.govnih.govjmb.or.kr Specifically, a CecA::ST01 fusion protein completely killed A. baumannii strains at low micromolar concentrations. nih.govnih.govjmb.or.kr Another study on Aedes aegypti cecropin A2 showed MICs against various Gram-negative bacteria ranging from 2 to 32 μg/ml. asm.org
While primarily known for its efficacy against Gram-negative bacteria, this compound also exhibits activity against some Gram-positive species. sb-peptide.comiscabiochemicals.comwikipedia.orguniprot.orgnih.gov However, some studies suggest that in vitro, Cecropins may not display activity against Gram-positive bacteria. biorxiv.org Conversely, other research indicates activity against Gram-positive bacteria. sb-peptide.comiscabiochemicals.comwikipedia.orguniprot.orgnih.gov For example, a study on hybrid peptides derived from cecropin A and melittin (B549807) showed good antibacterial activity against representative Gram-positive bacterial species, with one hybrid being significantly more active than cecropin A against Staphylococcus aureus. scilit.com Another study on tryptophan-substituted peptides derived from a cecropin A-melittin hybrid peptide also demonstrated enhanced antibacterial activity against Gram-positive bacteria, including drug-resistant strains. mdpi.com
This compound and its derivatives have shown promise against multidrug-resistant (MDR) bacterial strains. sb-peptide.commdpi.comasm.orgnih.govnih.govnih.govjmb.or.krmdpi.comresearchgate.netfrontiersin.orgnih.gov Studies have reported its potent antimicrobial activity against MDR organisms such as Acinetobacter baumannii and Pseudomonas aeruginosa. sb-peptide.commdpi.comnih.govnih.govmdpi.comfrontiersin.org For instance, BR003-cecropin A from Aedes aegypti exhibited activity against MDR A. baumannii. asm.org Cecropin A and cecropin-like peptides have been effective against MDR P. aeruginosa isolates. mdpi.com Engineered endolysins fused with Cecropin A have demonstrated increased bactericidal activity against MDR Gram-negative pathogens, including carbapenem-resistant A. baumannii. nih.govnih.govjmb.or.krfrontiersin.org A novel Cecropin D-derived peptide also showed antibacterial activity against MDR strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov Research indicates that the efficacy of cecropin against MDR bacteria is linked to the destabilization of the outer membrane structure, particularly targeting lipid A components of lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.netnih.gov
This compound has demonstrated anti-biofilm properties and the ability to disrupt established bacterial biofilms. wikipedia.orgmdpi.commdpi.comCurrent time information in Austin, TX, US.researchgate.netmdpi.comresearchgate.netscilit.com It can destroy planktonic and sessile biofilm-forming uropathogenic E. coli (UPEC) cells. wikipedia.orgresearchgate.net The mechanism involves outer membrane permeabilization, inhibition of efflux pump activity, and interactions with extracellular and intracellular nucleic acids, leading to biofilm disruption. wikipedia.orgresearchgate.net Tryptophan-substituted peptides derived from a cecropin A-melittin hybrid peptide have shown superior efficacy in eradicating preformed biofilms of multidrug-resistant Pseudomonas aeruginosa compared to the parental peptide. mdpi.comscilit.com These analogs exhibited significantly higher biofilm inhibitory effects. mdpi.com
Here is a table summarizing some antibacterial activities:
| Bacterial Species | Gram Stain | Activity Reported | Specific Findings | Source(s) |
| Escherichia coli | Negative | Yes | Low MICs, membrane permeabilization, disruption of biofilm. sb-peptide.comwikipedia.orgmdpi.comnih.govnih.govmdpi.comresearchgate.netmdpi.com | sb-peptide.comwikipedia.orgmdpi.comnih.govnih.govmdpi.comresearchgate.netmdpi.com |
| Pseudomonas aeruginosa | Negative | Yes | Activity against laboratory and MDR strains, synergistic activity with antibiotics, biofilm eradication. sb-peptide.commdpi.comasm.orgnih.govnih.govasm.orgnih.govmdpi.comscilit.com | sb-peptide.commdpi.comasm.orgnih.govnih.govasm.orgnih.govmdpi.comscilit.com |
| Acinetobacter baumannii | Negative | Yes | Potent activity against susceptible and MDR strains, target of engineered fusions. sb-peptide.comnih.govasm.orgnih.govnih.govjmb.or.krmdpi.comfrontiersin.org | sb-peptide.comnih.govasm.orgnih.govnih.govjmb.or.krmdpi.comfrontiersin.org |
| Klebsiella pneumoniae | Negative | Yes | Activity reported, including against MDR strains. nih.govnih.govnih.govjmb.or.kr | nih.govnih.govnih.govjmb.or.kr |
| Enterobacter cloacae | Negative | Yes | Activity reported. biorxiv.orgnih.govnih.govjmb.or.kr | biorxiv.orgnih.govnih.govjmb.or.kr |
| Providencia heimbachae | Negative | Yes | Contributes to control in Drosophila. biorxiv.org | biorxiv.org |
| Staphylococcus aureus | Positive | Yes (varied) | Activity reported, enhanced in hybrid peptides, membrane damage. nih.govmdpi.comscilit.commdpi.comscu.edu.cn | nih.govmdpi.comscilit.commdpi.comscu.edu.cn |
| Bacillus subtilis | Positive | Yes | Activity reported. | researchgate.net |
| Enterococcus faecalis | Positive | Not involved in resistance in Drosophila. biorxiv.org | biorxiv.org |
Efficacy against Multidrug-Resistant Bacterial Strains
Antifungal Actions of this compound
This compound also possesses antifungal activity against various fungi, including plant pathogens. sb-peptide.comiscabiochemicals.comwalshmedicalmedia.comapsnet.orgasm.org
This compound and its derived peptides have shown activity against fungal plant pathogens. nih.govjmb.or.krwalshmedicalmedia.comapsnet.orgasm.orgnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net Transgenic expression of Cecropin A in rice has been shown to confer resistance to the rice blast fungus Magnaporthe oryzae. biorxiv.orgwalshmedicalmedia.comnih.govresearchgate.netresearchgate.net Studies have characterized the activity of Cecropin A as an inhibitor of appressorium formation in M. oryzae, a crucial step in the infection process. walshmedicalmedia.comresearchgate.net Cecropin A has achieved complete lethality against germinating conidia of Aspergillus spp. and both nongerminated and germinated conidia of Fusarium spp. at specific concentrations. sb-peptide.comasm.org Cecropin A-melittin hybrid peptides have also demonstrated activity against Phytophthora infestans, Thielaviopsis basicola, and Fusarium species. researchgate.netnih.gov Transgenic cecropin A rice seeds have exhibited resistance to infection by Fusarium verticillioides. nih.govresearchgate.net Shortened cecropin A-derived peptides have shown activity against plant-pathogenic fungi at low micromolar concentrations, with Phytophthora infestans being particularly sensitive. apsnet.orgresearchgate.net
Here is a table summarizing some antifungal activities against plant pathogens:
| Fungal Species | Activity Reported | Specific Findings | Source(s) |
| Magnaporthe oryzae | Yes | Transgenic expression confers resistance, inhibits appressorium formation. biorxiv.orgwalshmedicalmedia.comnih.govresearchgate.netresearchgate.net | biorxiv.orgwalshmedicalmedia.comnih.govresearchgate.netresearchgate.net |
| Fusarium spp. | Yes | Lethality against conidia, activity of hybrid peptides, resistance in transgenic rice seeds. sb-peptide.comresearchgate.netasm.orgnih.govnih.govresearchgate.net | sb-peptide.comresearchgate.netasm.orgnih.govnih.govresearchgate.net |
| Aspergillus spp. | Yes | Lethality against germinating conidia. sb-peptide.comasm.org | sb-peptide.comasm.org |
| Phytophthora infestans | Yes | Particularly sensitive to shortened peptides, activity of hybrid peptides. researchgate.netapsnet.orgresearchgate.net | researchgate.netapsnet.orgresearchgate.net |
| Thielaviopsis basicola | Yes | Activity of hybrid peptides. researchgate.netnih.gov | researchgate.netnih.gov |
| Penicillium expansum | Yes | Activity of hybrid peptides, sporicidal activity. nih.gov | nih.gov |
| Rhizopus stolonifer | Yes | Activity of hybrid peptides. nih.gov | nih.gov |
| Dickeya dadantii | Yes | Resistance in transgenic rice seeds (Gram-negative bacterium, but relevant in plant context). nih.govresearchgate.net | nih.govresearchgate.net |
Efficacy against Fungal Pathogens (e.g., Candida albicans)
While primarily recognized for its antibacterial effects, this compound has also demonstrated efficacy against certain fungal pathogens. Some studies indicate that cecropins and cecropin-like peptides can exhibit antifungal activity. mdpi.com Although specific detailed research findings on this compound's direct efficacy against Candida albicans were not prominently detailed in the search results, the broader classification of cecropins having antifungal properties suggests potential activity in this area, warranting further investigation.
Antiviral Properties of this compound
Research has indicated that this compound and its analogs possess antiviral properties against certain viruses. Hyalophora cecropia this compound has been shown to suppress the replication of human immunodeficiency virus 1 (HIV) by inhibiting viral gene expression. mdpi.com Another study highlighted the antiviral activity of a hybrid peptide incorporating a segment of this compound against certain viruses, suggesting the importance of specific structural features for antiviral efficacy. sci-hub.se Additionally, a hybrid peptide, Cecropin AD (derived from cecropin A and cecropin D), demonstrated effectiveness in reducing viral load and inflammatory response against H9N2 avian influenza virus in chickens in in vivo studies. frontiersin.orgresearchgate.net
Anti-Proliferative and Cytotoxic Effects of this compound on Cancer Cells (in vitro and non-human models)
This compound has shown significant anti-proliferative and cytotoxic effects on various cancer cell lines in in vitro studies and non-human models, while often exhibiting selectivity towards malignant cells over normal mammalian cells. scirp.orgnih.govresearchgate.netwikipedia.orgsemanticscholar.orgoup.com
Numerous in vitro studies have demonstrated the selective cytotoxic activity of this compound against a diverse range of cancer cell lines. For instance, this compound has shown significant cytotoxic and antiproliferative efficacy against bladder cancer cell lines (486P, RT4, 647V, and J82), while benign murine and human fibroblasts were significantly less susceptible. nih.govresearchgate.net Studies have also reported its effectiveness against mammal leukemia, lymphoma, and hepatocellular carcinoma cell lines, as well as gastric carcinoma and fibrosarcoma cells. scirp.orgspandidos-publications.com The cytotoxic effect is often dose-dependent, with significant efficacy observed at specific concentrations. scirp.orgnih.govresearchgate.netnih.gov For example, a study on MDA-MB-231 (breast adenocarcinoma) and M14K (human mesothelioma) cell lines showed concentration-dependent cytotoxic effects, with significant effects at 60 µM and 120 µM. scirp.org Another study indicated that this compound reduced the viability of HL-60 human promyelocytic leukemia cells in a dose-dependent manner. medchemexpress.comnih.govmedchemexpress.com
Here is a summary of some cancer cell lines reported to be sensitive to this compound or cecropin-like peptides in vitro:
| Cancer Cell Line | Type of Cancer | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | scirp.org |
| M14K | Human Mesothelioma | scirp.org |
| 486P, RT4, 647V, J82 | Bladder Cancer | nih.govresearchgate.net |
| HL-60 | Promyelocytic Leukemia | medchemexpress.comnih.govmedchemexpress.comfrontiersin.org |
| BEL-7402 | Hepatocellular Carcinoma | semanticscholar.orgoup.com |
| Jurkat, Raji | Leukemia | benthamscience.com |
| BGC823 | Gastric Cancer | spandidos-publications.comnih.gov |
| Human fibrosarcoma HT-1080 | Fibrosarcoma | spandidos-publications.com |
| Human bladder cancer cell line T24 | Bladder Cancer | frontiersin.org |
| Human lung cancer cell line A549 | Lung Cancer | frontiersin.org |
The mechanisms by which this compound inhibits cancer cell growth and induces cell death are multifaceted and involve targeting cellular membranes and triggering apoptotic pathways. A key mechanism involves the interaction of the cationic and amphipathic peptide with the anionic phospholipid components prevalent in cancer cell membranes, leading to membrane disruption and increased permeability. scirp.orgnih.govresearchgate.netdovepress.com This can result in direct cell lysis. nih.govresearchgate.net
Beyond direct membrane disruption, this compound can induce apoptosis in cancer cells. Studies have shown that this compound can trigger apoptosis through various pathways, including the induction of reactive oxygen species (ROS) generation. nih.govspandidos-publications.comdovepress.com In some cancer cell lines, such as HL-60 cells, this compound has been reported to induce caspase-independent apoptosis mediated by ROS. medchemexpress.comnih.govspandidos-publications.com However, other studies suggest involvement of caspase activation. frontiersin.orgspandidos-publications.com this compound has been shown to dissipate mitochondrial transmembrane potential, leading to the release of cytochrome c and activation of caspases, indicative of the mitochondrial apoptotic pathway. spandidos-publications.comnih.govspandidos-publications.comnih.govdovepress.commdpi.com For example, in human hepatocellular carcinoma cells, this compound has been linked to the expression of Fas, Fas-L, caspase-3, and caspase-8. frontiersin.org In bovine endometrial epithelial cells, this compound inhibited apoptosis by suppressing the mitochondrial-dependent apoptotic pathway, specifically the Fas/FasL-caspase-8/-3 pathway, and increasing the Bcl-2/Bax ratio. mdpi.com Studies in Drosophila models have also indicated that this compound can induce apoptosis in tumor cells. mdpi.compreprints.org
Selective Activity against Diverse Cancer Cell Lines in vitro
Immunomodulatory and Anti-Inflammatory Effects of this compound
This compound also possesses immunomodulatory and anti-inflammatory properties, influencing the host immune response and regulating inflammatory mediators. mdpi.commedchemexpress.commedchemexpress.comnih.govnih.gov
This compound has been shown to modulate the production of various cytokines and influence inflammatory signaling pathways. In studies using LPS-stimulated macrophage-derived cells, this compound suppressed the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-8, and IFN-γ. frontiersin.orgmedchemexpress.commdpi.comnih.govnih.govnih.govsb-peptide.commdpi.com It has also been shown to reduce the levels of anti-inflammatory cytokines like IL-10 and TGF-ß1 in certain cellular contexts. nih.govinfectiouscongress.com The anti-inflammatory mechanism can involve the inhibition of key regulatory proteins and signaling pathways, including the MAPK pathway (ERK, JNK, and p38) and the reduction of COX-2 expression. medchemexpress.commedchemexpress.commdpi.comnih.govnih.govsb-peptide.com this compound's ability to bind to LPS, a potent inducer of inflammation, contributes to its anti-inflammatory effects by preventing LPS from triggering inflammatory cascades. mdpi.commdpi.comnih.govmdpi.com These immunomodulatory effects suggest a role for this compound in maintaining inflammatory homeostasis. nih.gov
Modulation of Gut Microbiota and Intestinal Health in Animal Models
Studies in animal models have investigated the impact of this compound on gut microbiota composition and intestinal health. Dietary supplementation with cecropin antimicrobial peptides (CAP), which include this compound, has shown beneficial effects on the intestinal health of nursery piglets frontiersin.orgresearchgate.net. In one study involving nursery Hainan piglets, dietary supplementation with 500 mg/kg CAP led to a significant increase in average daily gain (ADG) and a reduction in the feed conversion ratio (FCR) and diarrhea rate researchgate.net. This was accompanied by improvements in intestinal morphology, including increased villus height and villus height-to-crypt depth ratio in the jejunum researchgate.net. Furthermore, the supplementation reduced serum D-lactic acid and diamine oxidase levels, indicating improved intestinal barrier function, and increased the expression of tight junction proteins ZO-1 and occludin in the jejunum and ileum researchgate.net.
Analysis of the colon microbiota in these piglets revealed that 500 mg/kg CAP supplementation increased the relative abundance of beneficial bacteria such as Firmicutes, Lactobacillus, and Limoslactobacillus, while decreasing the abundance of potentially harmful bacteria like Streptococcus and Escherichia–Shigella researchgate.net. These findings suggest that this compound contributes to promoting growth performance and intestinal health in piglets by optimizing the gut microbial structure and strengthening intestinal tight junctions frontiersin.orgresearchgate.net.
Research in mice models of inflammatory bowel disease (IBD) induced by dextran (B179266) sulfate (B86663) sodium (DSS) has also demonstrated the ability of this compound to modulate gut microbiota and alleviate inflammation frontiersin.orgnih.gov. Intraperitoneal injection of this compound in C57BL/6 mice with DSS-induced IBD alleviated body weight loss, diarrhea, and fecal bleeding nih.gov. Both this compound and the antibiotic gentamicin (B1671437) reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) frontiersin.orgnih.gov. However, they exhibited different effects on the gut microbiota structure. This compound specifically increased the abundance of Lactobacillus, which may contribute to better intestinal mucosa recovery nih.gov. In contrast, gentamicin increased the abundance of Desulfovibrionaceae and Ruminococcaceae, which could potentially impair intestinal function nih.gov. This highlights a potential difference in the mechanisms by which antimicrobial peptides like this compound and conventional antibiotics influence the gut microbiota nih.gov.
Studies in rats have also explored the effects of dietary this compound on fecal microbial activity mdpi.com. Dietary addition of 100 mg/kg this compound was observed to increase fecal pH and decrease fecal ammonia (B1221849) concentration mdpi.com. These changes suggest an impact on the metabolic activity of the intestinal microbiota, potentially related to altered enzymatic activity mdpi.com.
The observed effects of this compound on gut microbiota composition and intestinal barrier function in various animal models are summarized in the table below:
| Animal Model | Intervention | Key Findings on Gut Microbiota | Key Findings on Intestinal Health | Citation |
| Nursery Hainan Piglets | Dietary 500 mg/kg Cecropin Antimicrobial Peptides (CAP) | Increased Firmicutes, Lactobacillus, Limoslactobacillus; Decreased Streptococcus, Escherichia–Shigella | Increased ADG, reduced FCR and diarrhea; Improved intestinal morphology (villus height, V/C ratio); Increased ZO-1 and occludin expression; Reduced serum D-lactic acid and DAO | frontiersin.orgresearchgate.net |
| C57BL/6 Mice (DSS-induced IBD) | Intraperitoneal 15 mg/kg this compound | Increased Lactobacillus; Reduced Bacteroidaceae and Enterobacteriaceae | Alleviated body weight loss, diarrhea, bleeding, and DAI; Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); Improved survival rate and gut recovery | frontiersin.orgnih.govnih.gov |
| Wistar Rats | Dietary 100 mg/kg this compound | Impact on microbial metabolic activity (indicated by changes in fecal pH and ammonia) | Increased fecal pH; Decreased fecal ammonia concentration | mdpi.com |
Endotoxin (B1171834) Neutralization Properties
This compound possesses the ability to bind to and neutralize lipopolysaccharide (LPS), also known as endotoxin, which is a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation nih.govmdpi.comnih.gov. The cationic nature of this compound is believed to be responsible for its affinity for the negatively charged LPS molecule mdpi.commdpi.com.
Studies utilizing the chromogenic Limulus Amebocyte Lysate (LAL) assay have demonstrated the LPS-neutralizing activity of cecropins, including this compound, in a concentration-dependent manner mdpi.comnih.gov. For instance, Trichoplusia ni cecropin and this compound were shown to react with LPS, with 50 μM of the peptide nearly neutralizing 10 enzyme units (EU) of LPS mdpi.com. Another study evaluating Aedes aegypti cecropins reported that all tested cecropin peptides significantly neutralized E. coli LPS, suggesting that this neutralization activity is part of their anti-inflammatory mechanism nih.gov. The ability of cecropins to neutralize LPS is considered a critical mechanism contributing to their anti-inflammatory effects nih.gov.
The interaction between this compound and LPS can suppress endotoxin toxicity caused by bacterial infection and potentially lower the incidence of disease mdpi.com. By binding to LPS, this compound can interfere with the activation of inflammatory signaling pathways, such as NF-κB and MAPK, which are typically triggered by LPS and lead to the release of pro-inflammatory cytokines frontiersin.orgnih.gov. This neutralization of LPS contributes to the anti-inflammatory properties observed for this compound nih.govnih.gov.
The binding affinity of cecropins to LPS has been investigated, with studies indicating strong electrostatic interactions mdpi.com. For example, isothermal titration calorimetry (ITC) analysis revealed a high binding affinity of T. ni cecropin to LPS, suggesting an exothermic process driven by strong electrostatic forces mdpi.com. These findings underscore the direct interaction between this compound and LPS, which is fundamental to its endotoxin-neutralizing capability mdpi.com.
Anti-Parasitic Potential of this compound
This compound and other cecropins have demonstrated activity against various parasites, particularly protozoa mdpi.comfrontiersin.orgplos.org. This anti-parasitic potential has been explored in several studies, focusing on parasites relevant to both insect vectors and mammalian hosts.
Research has shown the activity of cecropins against Leishmania parasites, which cause leishmaniasis mdpi.com. This compound extracted from Hyalophora and Drosophila has been shown to inhibit the growth of Leishmania aethiopica amastigotes and promastigotes, with lower concentrations being effective against amastigotes mdpi.com. Another study reported that this compound isolated from Hyalophora cecropia hemolymph was the most active among tested cecropins (this compound, -B, -C) against Leishmania (V) panamensis amastigotes mdpi.com. Notably, this compound was found to be neither cytotoxic nor hemolytic at the concentrations that inhibited Leishmania growth mdpi.com.
Cecropins have also shown activity against Plasmodium species, the parasites responsible for malaria mdpi.comfrontiersin.orgplos.org. Cecropin-B has been reported to be active against various Plasmodium species when administered to its mosquito vector mdpi.comfrontiersin.org. When injected into anopheline mosquitoes infected with Plasmodium, cecropins can disrupt sporogonic development by affecting the normal development of oocysts, thereby preventing the formation of sporozoites and the transmission of the parasite frontiersin.orgnih.gov. Genetically modifying the malaria vector Anopheles gambiae to express this compound has been shown to reduce Plasmodium berghei oocysts mdpi.complos.org. While Anopheles arabiensis this compound showed weak in vitro activity against Plasmodium falciparum, other Anopheles cecropins, like An-cecB, demonstrated potent antimalarial activity asm.orgnih.gov.
Activity against Trypanosoma cruzi, the parasite causing Chagas disease, has also been reported for cecropins frontiersin.orgplos.org. A study indicated that a this compound displayed trypanostatic effects against T. cruzi, inhibiting its growth, although it did not kill the parasite cells frontiersin.org.
Furthermore, hybrid peptides incorporating cecropin sequences have shown potent activity against the intestinal parasite Entamoeba histolytica, which causes amebiasis mdpi.com. A hybrid peptide composed of melittin and cecropin, CM11, exhibited significant anti-parasitic activity against E. histolytica trophozoites mdpi.com.
The anti-parasitic activities of this compound and related cecropins against various parasites are summarized below:
| Parasite Species | Animal Model/System | Observed Activity | Citation |
| Leishmania aethiopica | In vitro | Inhibition of amastigote and promastigote growth | mdpi.com |
| Leishmania (V) panamensis | In vitro | Inhibition of amastigote growth | mdpi.com |
| Plasmodium species | Anopheles mosquitoes | Disruption of sporogonic development, reduction of oocyst development | mdpi.comfrontiersin.orgnih.gov |
| Plasmodium berghei | Anopheles gambiae | Reduction of oocysts (when mosquito is genetically modified to express this compound) | mdpi.complos.org |
| Trypanosoma cruzi | In vitro | Trypanostatic effects (growth inhibition) | frontiersin.org |
| Entamoeba histolytica | In vitro | Potent killing effect (observed with cecropin-melittin hybrid peptide CM11) | mdpi.com |
Mechanisms of Action of Cecropin a
Membrane Disruption and Permeabilization
A key mechanism by which Cecropin-A exerts its effect is through the disruption and permeabilization of the bacterial cell membrane. nih.govasm.orgsb-peptide.com This interaction leads to a loss of membrane integrity, which is lethal to the bacterium. scirp.orgmdpi.com
Formation of Pores and Ion Channels
One proposed mechanism involves the formation of pores or ion channels in the bacterial membrane. nih.govasm.orgnih.govmdpi.comresearchgate.net Upon interaction with the lipid bilayer, this compound peptides can undergo a conformational change, adopting an α-helical structure. nih.govasm.orgmdpi.com These α-helical peptides can then insert into the membrane and self-assemble to form transmembrane channels. scirp.orgasm.orgmdpi.comnih.gov
Studies using synthetic lipid vesicles have shown that this compound can form ion channels, and at higher peptide-to-lipid ratios, it can form larger pores capable of passing probe molecules. nih.govasm.org Research has identified different populations of this compound channels, including those with weak cationic selectivity, weak anionic selectivity, and nonselective pores. researchgate.netacs.org The formation of these channels disrupts the ion balance across the membrane, contributing to bacterial death. scirp.orgmdpi.com
Depolarization of Cellular Membranes
Membrane permeabilization induced by this compound leads to the dissipation of the electrochemical gradient across the bacterial cytoplasmic membrane, resulting in depolarization. nih.govasm.orgmdpi.comnih.gov This depolarization is a rapid event that correlates with the peptide's bactericidal activity. nih.govasm.orgnih.gov
Experiments using voltage-sensitive dyes, such as DiSC3(5), have demonstrated that this compound causes a rapid decrease in fluorescence intensity, indicative of membrane depolarization in Escherichia coli. nih.govnih.govresearchgate.net This loss of membrane potential disrupts essential cellular processes that rely on this gradient, such as ATP synthesis and active transport.
The Carpet Model Hypothesis of Membrane Interaction
The "carpet model" is another prominent hypothesis describing the interaction of this compound with bacterial membranes, particularly at higher peptide concentrations. nih.govasm.orgnih.govmdpi.commdpi.comcore.ac.uk According to this model, this compound peptides initially bind electrostatically to the negatively charged surface of the bacterial membrane, lying parallel to the lipid bilayer. mdpi.comcore.ac.uk As more peptides accumulate on the surface, they form a dense "carpet-like" layer. nih.govasm.orgnih.govmdpi.commdpi.com
Once a critical concentration is reached, the peptide carpet is thought to induce membrane disintegration through a detergent-like mechanism, leading to the formation of micelles and subsequent cell lysis. mdpi.commdpi.com This model suggests that membrane disruption occurs without the formation of discrete, stable transmembrane pores, although some variations of the model propose the formation of transient toroidal pores. mdpi.com Evidence supporting the carpet model for certain cecropins, like Cecropin (B1577577) P1, includes observations that the peptide does not deeply embed in the hydrophobic core of the membrane at lower concentrations. nih.govacs.org
Interactions with Intracellular Targets
While membrane disruption is a primary mechanism, some studies suggest that this compound may also interact with intracellular targets after translocating across the bacterial membrane. nih.govfrontiersin.orgmdpi.com
Nucleic Acid Binding and Degradation (e.g., DNA replication inhibition)
Research indicates that this compound can bind to nucleic acids, including DNA. wikipedia.orgnih.gov This interaction may contribute to its antimicrobial activity by interfering with essential genetic processes such as DNA replication and transcription. scirp.orgnih.govmdpi.comfrontiersin.org
Studies have shown that Cecropin A can interact with extracellular and intracellular nucleic acids in uropathogenic E. coli biofilms. nih.gov The ability of certain cecropins, like Cecropin P1, to bind DNA has been noted, suggesting a potential intracellular mechanism of action in addition to membrane interactions. acs.org This binding could potentially inhibit DNA replication or lead to DNA degradation, ultimately contributing to bacterial cell death. scirp.orgnih.govmdpi.comfrontiersin.org
Alteration of Bacterial Gene Expression
This compound has been shown to influence bacterial gene expression. nih.govencyclopedia.pub Exposure to this compound, even at sublethal concentrations, can lead to significant changes in the transcript levels of numerous bacterial genes. nih.gov
A study on the transcriptional profile of E. coli exposed to this compound revealed that a considerable number of genes exhibited altered expression. nih.gov Interestingly, the pattern of gene regulation at sublethal concentrations was distinct from that observed at lethal concentrations. nih.gov These findings suggest that this compound can interact directly or indirectly with bacterial regulatory mechanisms, impacting cellular processes beyond membrane integrity and potentially affecting the bacteria's susceptibility to the peptide. nih.gov For instance, studies on Cecropin B-resistant Haemophilus parasuis have shown differential expression of genes related to inorganic ion transport, amino acid transport, and metabolism. karger.com
Mitochondrial Targeting and Associated Pathways (e.g., Reactive Oxygen Species production, mitochondrial membrane potential collapse, cytochrome c release)
While primarily known for its effects on bacterial membranes, some research indicates that this compound or cecropin-like peptides can target mitochondria in certain cell types, particularly cancer cells. spandidos-publications.commdpi.com This targeting can trigger a cascade of events associated with the intrinsic apoptotic pathway. Studies have shown that cecropin-like peptides can induce an increase in intracellular Reactive Oxygen Species (ROS) production. spandidos-publications.commdpi.com This accumulation of ROS can lead to oxidative stress and damage within the cell.
Furthermore, mitochondrial targeting by these peptides can result in the disruption of the mitochondrial membrane potential (Δψm). spandidos-publications.commdpi.commdpi.com A decrease in Δψm is a critical event in the early stages of apoptosis, indicating mitochondrial dysfunction. This disruption can lead to the release of cytochrome c from the mitochondria into the cytoplasm. spandidos-publications.commdpi.comnih.gov The release of cytochrome c is a key step in activating the caspase cascade, ultimately leading to programmed cell death. mdpi.comnih.gov
Research on cecropinXJ, a cecropin-like peptide, in human gastric cancer cells demonstrated that it increased ROS production, decreased mitochondrial membrane potential, and led to the release of cytochrome c, activating the mitochondrial-mediated caspase pathway and inducing apoptosis. spandidos-publications.com
Inhibition of Efflux Pump Activity
Efflux pumps are bacterial membrane proteins that actively transport various compounds, including antibiotics, out of the cell, contributing significantly to antibiotic resistance. This compound has been shown to inhibit the activity of these efflux pumps in bacteria. wikipedia.orgnih.govfrontiersin.org By blocking efflux pumps, this compound can prevent bacteria from expelling antimicrobial agents, thereby increasing the intracellular concentration of these agents and enhancing their effectiveness. frontiersin.org
Studies on uropathogenic Escherichia coli (UPEC) have demonstrated that this compound disrupts biofilms and inhibits efflux pump activity, contributing to its ability to clear infections and slow the emergence of resistance when used in combination with antibiotics like nalidixic acid. nih.govfrontiersin.orgresearchgate.netresearchgate.net Experiments measuring the accumulation and efflux of fluorescent dyes, which are substrates for efflux pumps, have provided evidence for this inhibitory effect. researchgate.netresearchgate.net
Data from studies on UPEC biofilms showed that this compound increased the steady-state levels of the fluorescent dye H33342, indicating reduced efflux. researchgate.netresearchgate.net Furthermore, this compound inhibited the efflux of Nile red, another efflux pump substrate, triggered by the addition of glucose. researchgate.netresearchgate.net
Lipopolysaccharide (LPS) Binding and Neutralization
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent immunostimulant and the primary cause of septic shock. mdpi.comfrontiersin.org this compound has the ability to bind to and neutralize LPS. mdpi.commdpi.com This interaction is primarily mediated by the cationic nature of this compound, which allows it to interact with the negatively charged lipid A portion of LPS. mdpi.comfrontiersin.orgnih.gov
Binding to LPS can disrupt the integrity of the bacterial outer membrane, facilitating the peptide's access to the cytoplasmic membrane and intracellular targets. Additionally, by binding to LPS, this compound can prevent LPS from interacting with its receptor complex (TLR4/MD-2) on host immune cells, thereby inhibiting the induction of inflammatory responses and the release of pro-inflammatory cytokines. mdpi.comfrontiersin.orgpnas.org
Research has demonstrated that this compound can neutralize LPS in a concentration-dependent manner. mdpi.com Studies using techniques like the Limulus amebocyte lysate (LAL) assay have quantified the ability of this compound to reduce LPS activity. mdpi.com The binding affinity of cecropin-like peptides to LPS has been reported to be in the nanomolar range, indicating strong electrostatic interactions. mdpi.compnas.org
Data from LPS neutralization assays show that this compound can significantly reduce the activity of LPS. For instance, a study showed that 50 µM of Cecropin A could nearly neutralize 10 enzyme units (EU) of LPS, demonstrating its potent anti-endotoxin activity. mdpi.com
Table: LPS Neutralization by Cecropin A
| Peptide | Concentration (µM) | LPS Neutralization (EU) |
| Cecropin A | 50 | ~10 |
| LL-37 (Control) | 12.5 | ~10 |
Note: Data derived from a study comparing Cecropin A and LL-37 in an LAL assay. mdpi.com
Structural Activity Relationships and Rational Peptide Design of Cecropin a Analogues
Importance of Secondary Structure (e.g., α-helical conformation, flexible hinge region)
Cecropin-A typically adopts a helix-hinge-helix structure in membrane-mimicking environments. nih.govacs.org This structure consists of an amphipathic N-terminal α-helix, a flexible hinge region, and a more hydrophobic C-terminal α-helix. acs.orgnih.govmdpi.com The α-helical conformation is considered crucial for its antibacterial activity. mdpi.comacs.org Studies using techniques like Circular Dichroism (CD) spectroscopy have shown that this compound exhibits significant α-helical content in membrane-mimetic conditions like dodecylphosphocholine (B1670865) (DPC) or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov
The flexible hinge region, often rich in proline and glycine (B1666218) residues, is thought to be important for the peptide's ability to interact with and span the bacterial lipid membrane. acs.orgnih.govrcsb.org This flexibility may facilitate the insertion of the C-terminal hydrophobic helix into the membrane bilayer and potentially allow for the association of multiple peptides to form pores, leading to membrane disruption. acs.orgrcsb.org Research on hybrid peptides incorporating fragments of this compound and other AMPs has highlighted the significance of the hinge region; for instance, hybrid peptides with a flexible hinge sequence (like Gly-Ile-Gly or a proline substitution) retained effective lytic and pore-forming activities, whereas deletion of the hinge sequence significantly decreased these activities. nih.govrcsb.orgnih.govkribb.re.kr
Influence of Peptide Attributes on Biological Activity (e.g., net charge, hydrophobicity, amphipathicity)
Several peptide attributes significantly influence the biological activity of this compound and its analogues. These include net charge, hydrophobicity, and amphipathicity. Most potent AMPs, including this compound, are cationic at physiological pH, which facilitates initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria or lipoteichoic acids (LTA) in Gram-positive bacteria. mdpi.comnih.govscirp.org A higher positive charge generally correlates with increased affinity for bacterial membranes and enhanced activity. nih.govmdpi.com
Hydrophobicity is also critical, as the hydrophobic regions of the peptide interact with the lipid core of the bacterial membrane, promoting insertion and disruption. mdpi.comnih.gov The amphipathic nature of this compound, with distinct hydrophilic and hydrophobic faces in its α-helical structure, allows it to orient correctly within the membrane bilayer, with the hydrophilic face interacting with the polar headgroups and the hydrophobic face inserting into the nonpolar lipid core. nih.govacs.orgmdpi.comscirp.org The balance between net charge and hydrophobicity is crucial for optimal activity and selectivity, as excessive hydrophobicity can lead to increased toxicity against host mammalian cells. mdpi.comjapsonline.com Studies have shown that adjusting the hydrophobic content through amino acid substitutions can impact the peptide's ability to partition into the lipid bilayer and influence its efficacy and toxicity. japsonline.com
Role of Key Amino Acid Residues and Motifs in Defining Specificity and Potency
Specific amino acid residues and motifs within the sequence of this compound play vital roles in its activity and specificity. Lysine (Lys) residues, being positively charged, contribute significantly to the net positive charge of the peptide and its initial electrostatic interaction with negatively charged bacterial membranes. nih.gov Tryptophan (Trp) residues, often found in the N-terminal region, can facilitate membrane insertion due to their amphipathic indole (B1671886) ring. nih.gov For instance, the partial insertion of Trp2 in a Cecropin (B1577577) A-Magainin 2 hybrid peptide into the membrane is believed to contribute to primary membrane binding. nih.govrcsb.org
Variations in specific amino acid positions can have a significant impact on antimicrobial activity. For example, single amino acid changes in Drosophila melanogaster cecropins have been shown to impact inhibitory concentrations against Providencia species by up to 8-fold. acs.org Altering the amino acid at position 24 in these cecropins alone greatly impacted antimicrobial activity, changing bacterial susceptibility up to 16-fold. acs.org The hinge region sequence itself, often containing Gly-Ile-Gly or Proline, is a critical motif for maintaining the flexibility required for membrane interaction. rcsb.orgnih.govnih.govkribb.re.kr
Impact of Post-Translational Modifications (e.g., C-terminal amidation)
Post-translational modifications can significantly influence the activity and stability of this compound. C-terminal amidation, a common modification in insect cecropins, involves the removal of a terminal glycine residue and amidation of the preceding residue. nih.govsfu.cabiorxiv.org This modification has been shown to increase both the antimicrobial activity and the action spectrum of the peptide in several cases. nih.govencyclopedia.pub Amidation is considered necessary for the full antimicrobial activity of some cecropins and may also protect the peptide from carboxypeptidase digestion, thereby increasing its stability. sfu.cavulcanchem.com While amidation generally enhances activity, studies have shown that its impact can be selective depending on the bacterial species. sfu.ca
Advanced Engineering Strategies for Enhanced Therapeutic Indices
Rational design and engineering strategies are employed to develop this compound analogues and hybrid peptides with improved therapeutic indices, aiming for enhanced antimicrobial activity and reduced toxicity to host cells.
Amino Acid Substitutions and Targeted Deletions
Amino acid substitutions and targeted deletions are common approaches to modify the properties of this compound. Substituting specific residues can alter the net charge, hydrophobicity, or amphipathicity of the peptide, influencing its interaction with bacterial membranes. For example, substituting Serine with more hydrophobic amino acids like Valine, Phenylalanine, or Tryptophan at certain positions in hybrid peptides has been shown to increase antiviral activity. sci-hub.senih.gov Deletion of negatively charged amino acid residues can increase the net positive charge and antimicrobial activity. mdpi.com However, deleting key structural elements like the hinge region can lead to decreased activity. nih.govrcsb.orgnih.govkribb.re.kr Studies involving single amino acid substitutions have demonstrated significant changes in antimicrobial potency and specificity. acs.orgnih.gov
Design and Characterization of Hybrid Peptides (e.g., Cecropin A-Melittin, Cecropin A-Magainin 2)
Hybrid peptides, created by combining functional fragments of different AMPs, represent a successful strategy for developing peptides with improved properties. nih.govmdpi.commdpi.com Cecropin A-Melittin and Cecropin A-Magainin 2 hybrid peptides are prominent examples. rcsb.orgsci-hub.senih.govacs.orgacs.orgjmb.or.kr These hybrids often combine the potent antibacterial activity and low toxicity of this compound with desirable features from other peptides, such as the broader spectrum of activity or enhanced membrane disruption capabilities of Melittin (B549807) or Magainin 2. acs.orgacs.orgjmb.or.kr
For instance, Cecropin A-Melittin hybrid peptides, composed of the cationic region of this compound and regions of Melittin, have demonstrated better antimicrobial properties than the parental peptides, with improved activity against pathogens and reduced hemolytic properties compared to Melittin. acs.org Similarly, hybrid peptides combining fragments of this compound and Magainin 2 have shown potent antimicrobial activity with low toxicity against human erythrocytes. nih.govrcsb.orgnih.gov Rational design of these hybrids involves analyzing and combining fragments that are predicted to form amphipathic cationic α-helices. nih.gov Characterization of these hybrid peptides involves evaluating their antimicrobial activity against various bacterial strains, assessing their hemolytic activity, and determining their secondary and tertiary structures using techniques like CD and NMR spectroscopy. nih.govrcsb.orgnih.govacs.org Studies have shown that specific hybrid designs can exhibit enhanced antibacterial activity against drug-resistant strains and improved cell selectivity. mdpi.com
Development of Chimeric Constructs (e.g., fusion with endolysins)
The development of chimeric constructs involving this compound has emerged as a strategy to overcome limitations associated with its use, particularly against Gram-negative bacteria which possess an outer membrane that can hinder the access of larger antimicrobial agents like endolysins to the peptidoglycan layer. frontiersin.orgfrontiersin.orgnih.gov By fusing this compound, known for its ability to interfere with bacterial outer membranes, with other antibacterial agents like bacteriophage-derived endolysins, researchers aim to create novel proteins with enhanced lytic potential and the ability to bypass the outer membrane barrier. frontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.net
One notable example involves the fusion of this compound with AbEndolysin, an endolysin derived from phage Ab1656-2, which demonstrates antimicrobial activity against Acinetobacter baumannii. frontiersin.orgfrontiersin.org Fusion of this compound to the N-terminus of AbEndolysin resulted in an engineered endolysin (eAbEndolysin) that exhibited significantly enhanced bactericidal activity against various multidrug-resistant (MDR) A. baumannii clinical isolates, showing a 2- to 8-fold increase compared to the parental lysin. frontiersin.orgfrontiersin.orgresearchgate.net In vitro studies indicated higher bacterial lysis with the chimeric endolysin. frontiersin.orgfrontiersin.org This chimeric construct also demonstrated synergistic effects with certain beta-lactam antibiotics, including cefotaxime, ceftazidime, and aztreonam (B1666516), and an additive effect with meropenem (B701) and imipenem. frontiersin.orgfrontiersin.org The enhanced activity is hypothesized to be due to this compound's ability to distort the outer membrane, thereby facilitating the entry of the fused endolysin to reach the peptidoglycan layer. frontiersin.orgnih.gov
Another chimeric approach involved fusing the antimicrobial peptide cecropin A to the N-terminus of a mutant endolysin, mtEC340, using a (GGGGS)₃ linker, resulting in the construct LNT113. nih.gov This fusion demonstrated up to a 4-log increase in activity against Klebsiella pneumoniae compared to mtEC340 alone, with no viable bacterial cells detected after 2 hours of incubation for all tested strains. nih.gov Membrane penetration studies using the NPN assay showed a 1.8-fold increase in membrane penetration for cells treated with LNT113 compared to mtEC340, and this was also 1.3-fold higher than with cecropin A alone, suggesting that the fusion enhances membrane permeability. nih.gov
These findings highlight the potential of developing chimeric constructs by fusing this compound with endolysins to improve antibacterial efficacy, particularly against challenging Gram-negative pathogens.
Optimization for Improved Selectivity and Stability (e.g., salt resistance, proteolytic stability)
Optimizing this compound and its analogues for improved selectivity towards bacterial cells over mammalian cells and enhanced stability in various physiological environments, such as in the presence of salts and proteases, is crucial for their therapeutic application. researchgate.netmdpi.commdpi.com Modifications to the peptide sequence and structure have been explored to address these limitations.
Hybridization with fragments of other AMPs has been a strategy to improve stability and selectivity. For instance, hybrid peptides combining the N-terminal fragment of cecropin A (CA(1-8)) with regions of other AMPs like Fowlicidin-2 (FO(1-15)) have been designed. researchgate.netmdpi.com The resulting α-helical hybrid peptide, CA-FO, demonstrated excellent antibacterial activity and improved cell selectivity towards bacteria over mammalian cells. researchgate.netmdpi.com Furthermore, CA-FO retained vigorous antimicrobial activity in the presence of physiological concentrations of salts and human serum, indicating enhanced stability. researchgate.netmdpi.com Another study explored hybrid peptides derived from cecropin A and melittin, such as the shortened sequence CA(1-7)M(2-9) and its analogues. nih.govcsic.eskvinzo.com These peptides showed good antimicrobial activity and low hemolysis. csic.eskvinzo.com Modifications, such as the replacement of Lys residues with Orn or the introduction of Cys residues for cyclization, were investigated to improve proteolytic stability. nih.gov A cyclic version obtained by introducing two Cys residues at the N- and C-termini to form a disulfide bridge showed improved enzymatic stability. nih.gov
Tryptophan substitution has also been investigated to enhance the properties of cecropin A-derived peptides. mdpi.com For example, tryptophan-substituted analogues of the cecropin A-melittin hybrid peptide BP100 were designed and synthesized. mdpi.com Several of these analogues exhibited increased antibacterial activity and improved cell selectivity compared to the parental peptide. mdpi.com Additionally, these modified peptides showed greater resistance to physiological salts and serum, contributing to enhanced stability. mdpi.com
Resistance to proteolytic degradation is a significant factor affecting the in vivo efficacy of peptide antibiotics. apsnet.orgasm.org Studies have shown that cecropin peptides can be unstable in the presence of plant proteases. apsnet.org Modifications, such as single amino acid substitutions, have been found to enhance stability against proteolytic degradation. apsnet.org For instance, a cecropin B analog with valine substituted for methionine at position 11 displayed a lower degradation rate by leaf intercellular fluids compared to native cecropin B. apsnet.org Similarly, for cecropin A-melittin hybrid peptides, specific amino acid substitutions and cyclization have been shown to improve stability in the presence of enzymes like trypsin. nih.govkvinzo.com
Salt resistance is another critical factor, as physiological salt concentrations can reduce the activity of some AMPs. researchgate.netmdpi.comnih.govresearchgate.net Engineering strategies, including the design of peptides with specific structural features like an amphipathic helix-AGP hinge-hydrophobic helix, have led to the development of cecropin-like peptides with enhanced salt resistance. nih.govresearchgate.netmdpi.comdntb.gov.ua For example, the peptide KR12AGPWR6, designed based on this feature, demonstrated superior antimicrobial activities even in high salt conditions (approximately 300 mM NaCl). nih.govresearchgate.netdntb.gov.ua The effect of amino acid composition and structure on salt resistance has been investigated, with findings suggesting that hydrophobicity, membrane permeability, and α-helical content play roles in maintaining activity in high salt environments. nih.govresearchgate.net
The modification of the C-terminus of this compound has also been found to be important for broad-spectrum antimicrobial activity and potentially stability. asm.org Naturally occurring cecropins have a blocked C-terminus, typically a primary amide. asm.org Recombinant this compound with a C-terminal homoserine, resulting from cyanogen (B1215507) bromide treatment of a fusion protein, showed reduced activity against Gram-positive bacteria, indicating the importance of the C-terminal modification for full activity. asm.org
Synergistic Approaches in Cecropin a Research
Combination with Conventional Antimicrobial Agents
Combining Cecropin-A with conventional antibiotics and antifungals has emerged as a promising strategy to leverage the distinct mechanisms of action of these compounds, potentially leading to enhanced antimicrobial effects.
Potentiation of Antibacterial and Antifungal Activity
Studies have shown that this compound can potentiate the activity of a range of conventional antimicrobial agents against various bacterial and fungal species. Synergistic activity has been observed when Cecropin (B1577577) A is combined with conventional antibiotics against Pseudomonas aeruginosa and Staphylococcus aureus. frontiersin.org This synergy extends to drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). frontiersin.org The synergistic effects with conventional antibiotics have been reported against various bacterial strains. fishersci.ca For instance, engineered Cecropin A-fused endolysin demonstrated synergistic effects with beta-lactam antibiotics such as cefotaxime, ceftazidime, and aztreonam (B1666516) against multidrug-resistant Acinetobacter baumannii. frontiersin.org Combinations of Cecropin A-like peptides with antibiotics have shown enhanced activity against multidrug-resistant (MDR) bacteria. fishersci.casensus.org Furthermore, synergistic effects have been noted with conventional antifungals. wikipedia.org
Research findings illustrate the potentiation of activity through specific combinations. For example, a study evaluating the synergistic efficacy of Aedes aegypti Cecropin A2 and tetracycline (B611298) against Pseudomonas aeruginosa strain PA14 reported synergistic activity with tetracycline or doxycycline, resulting in an 8-fold reduction in the Minimum Inhibitory Concentrations (MICs) for these compounds. asm.org The combination of Cecropin A2 and tetracycline also demonstrated rapid and sustained bactericidal activity, eliminating bacteria within 3 hours at concentrations of 4× MIC and 2× MIC. asm.org This synergistic effect was confirmed against a panel of multidrug-resistant clinical strains of P. aeruginosa, with fractional inhibitory concentration (FIC) indices consistently below 0.5. asm.org
Strategies for Overcoming Antimicrobial Resistance
The combination of this compound with conventional antibiotics presents a viable strategy for overcoming antimicrobial resistance. Synergy with conventional antibiotics has been demonstrated against drug-resistant bacteria, including MRSA and VRE. frontiersin.org This approach is particularly relevant in the context of multidrug-resistant (MDR) bacteria, where combinations with Cecropin A-like peptides have shown promise. fishersci.casensus.org Mechanisms by which AMPs like this compound can help overcome resistance include potentially targeting different pathways than conventional antibiotics or disrupting bacterial membranes, thereby facilitating the entry of the conventional drug or interfering with resistance mechanisms such as efflux pumps. calpaclab.com Specifically, Cecropin A has been shown to disrupt uropathogenic E. coli biofilms and inhibit efflux pump activity, contributing to a slower emergence of resistance while clearing infections. frontiersin.orgnih.gov
Enhanced Biofilm Eradication when Combined
Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Combining this compound with conventional antibiotics has shown enhanced efficacy in eradicating these structured microbial communities. Synergistic activity has been observed when Cecropin A is combined with conventional antibiotics against P. aeruginosa and S. aureus biofilms. frontiersin.org Research highlights the synergy between Cecropin A and antibiotics in targeting both planktonic bacteria and biofilms. wikipedia.org The synergistic effects of Cecropin A with antibiotics against MDR bacteria and biofilms have also been reported. sensus.org For instance, Cecropin A has been shown to disrupt uropathogenic E. coli biofilms, enhancing the efficacy of antibiotics like nalidixic acid and leading to synergistic clearance of infections without inducing resistance. frontiersin.orgnih.govmdpi.comspringernature.com Hybrid peptides derived from Cecropin A have also demonstrated superior efficacy in eradicating preformed biofilms of multidrug-resistant Pseudomonas aeruginosa. mdpi.com
Combinatorial Effects with Other Biologically Active Peptides or Natural Compounds
Beyond conventional antimicrobials, this compound has been explored in combination with other biologically active peptides and natural compounds, such as essential oils, to achieve enhanced effects. Synergistic effects have been observed when Cecropin A is combined with other antimicrobial peptides (AMPs) and natural compounds. wikipedia.org Studies have specifically investigated the synergistic use of essential oils and AMPs as a strategy against antibiotic resistance. mdpi.comnih.govresearchgate.netresearchgate.net Research evaluating the synergistic antimicrobial activity of essential oils (winter savory, bergamot, and cinnamon) and Cecropin A against Gram-negative bacteria like Escherichia coli and Salmonella enterica serovar Typhimurium showed synergistic effects, suggesting the potential of combining Cecropin A with natural extracts. mdpi.comnih.govresearchgate.net While Cecropin A alone might not always be the most potent agent, its combination with essential oils can result in antibacterial activity even at lower dilutions. mdpi.comnih.govresearchgate.net
Mechanisms of Resistance and Strategies to Counteract Them in the Context of Cecropin a
Factors Contributing to the Low Propensity for Resistance Development
The development of resistance to antimicrobial peptides like Cecropin-A is generally considered less frequent and slower compared to conventional antibiotics. This is attributed to several factors inherent in their structure and mechanism of action. Unlike many antibiotics that target specific proteins or enzymes, often a single mutation can confer resistance. This compound, with its primary mode of action involving direct interaction with and disruption of bacterial cell membranes, presents a much larger and more complex target. nih.govnih.gov The membrane is a vital and highly conserved structure, making it difficult for bacteria to alter it significantly without compromising viability. nih.govnih.gov
Studies suggest that the bactericidal mechanism of this compound is related to membrane permeabilization and depolarization. nih.gov This disruption can occur through different models, such as the carpet model or pore formation, both of which involve extensive interactions with the lipid bilayer. nih.govresearchgate.net The "all or nothing" leakage of water-soluble probe molecules observed in studies with synthetic lipid vesicles further supports the idea of stable, water-filled transmembrane conduits formed by this compound at higher concentrations. nih.gov Altering the membrane composition or structure to resist such a broad physical disruption would likely require multiple, complex genetic changes, thus reducing the likelihood of rapid resistance emergence.
Furthermore, some research indicates that this compound may also enter bacterial cells and interact with intracellular targets, such as influencing gene regulation. sciencedaily.com This potential multi-target mechanism adds another layer of complexity for bacteria to overcome, as resistance would require simultaneous adaptations to both membrane disruption and intracellular interference. sciencedaily.com The observation that bacteria susceptible to this compound tend to remain susceptible, with researchers not having seen bacteria develop resistance to its action, further supports its low resistance propensity. sciencedaily.com
However, it is important to note that while the propensity for resistance is low, it is not impossible. Some studies have identified factors that can contribute to reduced susceptibility or heteroresistance in certain bacterial species, such as alterations in the PhoPQ two-component system, proteolytic cleavage of the peptide by enzymes like OmpT, and Rcs-mediated membrane stress responses. nih.govplos.org These factors highlight the dynamic nature of bacterial responses to AMPs and the need for continued research into potential resistance pathways.
Role of Multifaceted Mechanism of Action in Mitigating Resistance Emergence
The multifaceted mechanism of action employed by this compound plays a crucial role in mitigating the emergence of bacterial resistance. Unlike conventional antibiotics that often target a single metabolic pathway or molecular target, this compound exerts its effects through multiple interactions with the bacterial cell, making it significantly harder for bacteria to develop effective countermeasures. nih.govnih.govsb-peptide.comtoku-e.com
The primary mechanism involves the electrostatic interaction of the positively charged this compound with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govsb-peptide.com This initial binding leads to membrane insertion and subsequent disruption. nih.govsb-peptide.com The membrane disruption can manifest as pore formation or a carpet-like aggregation of peptides on the membrane surface, leading to increased permeability, depolarization, and ultimately cell death. nih.govresearchgate.netoup.com
Beyond membrane disruption, some evidence suggests that this compound can translocate across the bacterial membrane and interact with intracellular components. nih.govsciencedaily.com This could involve interference with protein synthesis, nucleic acid function, or other vital cellular processes. nih.govsciencedaily.com This ability to target both the membrane and intracellular machinery simultaneously necessitates a more complex and energetically costly resistance strategy for bacteria. A mutation that might provide some defense against membrane disruption might not protect against intracellular targeting, and vice versa.
The multi-target mechanism also reduces the likelihood of resistance arising from simple point mutations in a single gene. Resistance would likely require coordinated changes in multiple genes and pathways, a much less frequent evolutionary event. This is in contrast to many traditional antibiotics, where resistance can often be conferred by a single mutation altering the antibiotic's binding site or leading to its enzymatic degradation. The low level of induction of resistance observed with Cecropin (B1577577) A–melittin (B549807) hybrid peptides, even those mechanisms triggered by the peptide itself, further supports the resistance-mitigating effect of a multifaceted mechanism. researchgate.net
Inhibition of Bacterial Efflux Pumps as a Resistance-Combating Strategy
Bacterial efflux pumps are a significant mechanism of intrinsic and acquired resistance to many antibiotics. These transmembrane proteins actively pump antimicrobial compounds out of the bacterial cell, reducing their intracellular concentration below therapeutic levels. wikipedia.org Strategies aimed at inhibiting these efflux pumps in combination with antimicrobial agents are being explored to restore or enhance the efficacy of antibiotics, and this approach holds promise in the context of this compound as well.
While this compound's primary mechanism of action involves membrane disruption, which may bypass some efflux mechanisms, some studies suggest that Cecropins can also influence efflux pump activity. The multi-target mechanism of cecropins has been described to involve outer membrane permeabilization followed by biofilm disruption triggered by the inhibition of efflux pump activity and interactions with extracellular and intracellular nucleic acids. asm.org This indicates a potential for this compound to directly or indirectly interfere with efflux pump function.
Research on hybrid peptides incorporating elements of this compound has also explored their ability to interact with efflux pumps. For instance, studies investigating Cecropin A–melittin hybrid peptides have shown activity against Acinetobacter baumannii strains, including those that overexpress the AdeABC efflux pump. researchgate.net While the exact mechanism of interaction with efflux pumps by this compound itself or its hybrids requires further detailed investigation, the potential to inhibit or circumvent these resistance mechanisms presents a valuable strategy to enhance the antibacterial efficacy of this compound, particularly against multidrug-resistant strains where efflux pumps play a significant role in resistance to other antibiotics. researchgate.net Combining this compound with known efflux pump inhibitors could potentially lead to synergistic effects, lowering the effective concentration of this compound required and further reducing the likelihood of resistance development.
Biotechnological and Research Applications of Cecropin a Non Human Focus
Development of Alternative Antimicrobials for Addressing Global Resistance
The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to global health across various sectors, including livestock production. nih.govdovepress.commdpi.com Cecropin-A and synthetic peptides derived from it are being explored as potential alternatives to conventional antibiotics. nih.govmdpi.com Their mechanism of action, primarily involving the disruption of bacterial cell membranes, differs from many traditional antibiotics, potentially reducing the likelihood of resistance development. dovepress.comresearchgate.net Research highlights the potent activity of this compound and its derivatives against Gram-negative bacteria, including multidrug-resistant strains. nih.gov Studies have investigated the efficacy of this compound and its analogs against various bacterial pathogens, demonstrating their potential as antibacterial therapeutic candidates. nih.govmdpi.com The ability of this compound to destabilize the outer membrane structure (LPS) of Gram-negative bacteria is linked to its efficacy against multidrug-resistant bacteria. nih.gov
Applications in Agriculture
This compound holds promise for applications in agriculture, particularly in crop protection and genetic engineering for enhanced disease resistance. plos.orgnih.gov
Crop Protection against Fungal and Bacterial Plant Pathogens
This compound has demonstrated potent lytic activity against important bacterial and fungal plant pathogens. nih.govplos.org Research indicates that this compound derived peptides are potent inhibitors of fungal plant pathogens at low micromolar concentrations. apsnet.orgresearchgate.net Differences in the susceptibility of various fungi to cecropin (B1577577) peptides have been observed. apsnet.orgresearchgate.net Studies have shown the inhibitory effects of this compound and its derivatives on the growth of several agronomically important fungal pathogens. apsnet.orgresearchgate.net For instance, Phytophthora infestans has been found to be particularly sensitive to shortened this compound peptides. researchgate.net Transgenic rice plants expressing a bioactive form of this compound have exhibited resistance to infection by fungal and bacterial pathogens, such as Fusarium verticillioides and Dickeya dadantii. nih.govresearchgate.net A chimeric protein incorporating active domains of this compound has also shown antimicrobial activity against important plant pathogenic bacteria and fungi. nih.gov
Genetic Engineering for Enhanced Disease Resistance in Crop Plants
Genetic engineering approaches are being explored to introduce this compound genes into crop plants to enhance their natural resistance to diseases. nih.govplos.orgnih.govscispace.comfrontiersin.org Constitutive accumulation of this compound in transgenic rice plants has been shown to confer enhanced pathogen resistance. nih.gov Studies have explored the feasibility of using rice seed endosperm for the production of this compound, demonstrating that rice seeds can sustain the production and accumulation of bioactive this compound in protein bodies. nih.govnih.govresearchgate.net Transgenic rice plants expressing a synthetic this compound gene have shown enhanced resistance to the rice blast fungus Magnaporthe grisea. scispace.com The localization of this compound within the plant cells can influence the effectiveness of disease resistance. nih.govscispace.com For example, targeting this compound for retention in the endoplasmic reticulum has shown promising results in controlling M. grisea. scispace.com While some early attempts with constitutive expression and secretion of this compound in transgenic plants resulted in abnormal phenotypes or lack of enhanced resistance due to peptide degradation, strategies focusing on specific cellular compartments and protease resistance are being developed. nih.govapsnet.orgresearchgate.netasm.org
Contributions to Food Preservation and Safety Research
This compound and other antimicrobial peptides are gaining recognition as potential biological preservatives in the food industry. mdpi.comsustaine.org Their ability to suppress the growth of microorganisms can help decrease foodborne illnesses, minimize food waste, and prolong the shelf life of products. researchgate.netmdpi.com Research has explored the use of this compound in various food matrices. sustaine.org For instance, studies have investigated the effectiveness of Cecropin P1, an analog from Ascaris suum, in controlling microbial load in fruit juices. sustaine.org The synergistic effects of AMPs like Cecropin P1 with other preservation methods, such as ultrasonication, have also been studied in food products. sustaine.org Recombinant expression of Cecropin and its derivatives in E. coli has been used for producing these peptides for potential food preservation applications. mdpi.comnottingham.ac.uk
Potential in Animal Health and Aquaculture
The use of antimicrobial peptides, including this compound, is being investigated in animal health and aquaculture as alternatives to antibiotics for promoting growth and controlling diseases. mdpi.comresearchgate.net
Role as Feed Additives for Growth Performance and Disease Control
Dietary supplementation with this compound and its derivatives has shown potential benefits in livestock and aquaculture. researchgate.netmdpi.comscielo.brfrontiersin.orgnih.gov Studies in weaned piglets challenged with Escherichia coli have indicated that supplementation with cecropin AD can reduce the incidence of diarrhea and improve growth performance, similar to the effects observed with antibiotic supplementation. researchgate.net Cecropin supplementation has been linked to enhanced immune status and reduced intestinal pathogens in weaned piglets. researchgate.netscielo.br Research in growing male minks has shown that dietary supplementation with cecropin AD can lead to greater growth performance, including significantly higher final body weight and average daily gain. frontiersin.org These studies also suggest that cecropin AD supplementation can improve nutrient digestibility and intestinal morphology in minks. frontiersin.org Furthermore, dietary cecropin supplementation in broilers has been shown to significantly decrease the feed conversion ratio and influence cecal bacteria counts, inhibiting E. coli growth. scielo.br The mechanism may involve modulating the gut microbiota by reducing harmful bacteria and potentially increasing beneficial ones. researchgate.netfrontiersin.org
Data Table: Effects of Dietary Cecropin AD on Growth Performance in Growing Male Minks frontiersin.org
| CAD Supplementation (mg/kg) | Final Body Weight (g) | Average Daily Gain (g) |
| 0 (Control) | - | - |
| 100 | - | - |
| 200 | Significantly Higher | Significantly Higher |
| 300 | - | - |
| 400 | - | - |
| 500 | - | - |
Note: Data are based on significant differences reported in the source. Specific numerical values for all groups were not consistently available across snippets.
Data Table: Effects of Dietary Cecropin on Feed Conversion Ratio (FCR) in Broilers scielo.br
| Dietary Supplementation | FCR (1-21 days) | FCR (21-42 days) | FCR (1-42 days) |
| Control | - | - | - |
| LJP | Slightly improved | Slightly improved | Slightly improved |
| Cecropin | Slightly improved | Slightly improved | Slightly improved |
| LJP + Cecropin (various combinations) | Significantly decreased | Significantly decreased | Significantly decreased |
Note: Data are based on significant differences reported in the source. Specific numerical values for all groups were not consistently available across snippets. LJP refers to seaweed powder.
Immunomodulatory Agents in Veterinary Medicine
This compound (CecA) and cecropin-like host defense peptides (HDPs) are being explored as promising alternatives to conventional antibiotics in veterinary medicine, particularly in livestock farming, to combat antibiotic resistance. frontiersin.orgnih.govinfectiouscongress.com These peptides possess not only direct antimicrobial capabilities but also the ability to influence the host immune response. nih.govinfectiouscongress.com
Studies have investigated the immunomodulatory effects of CecA in a chicken primary hepatocyte-non-parenchymal cell co-culture model. frontiersin.orginfectiouscongress.comnih.gov In this model, CecA demonstrated a multifaceted impact on the immune response of hepatic cells. frontiersin.orgnih.govresearchgate.net While not purely anti-inflammatory, it appeared to contribute to maintaining hepatic inflammatory homeostasis in the presence of an inflammatory trigger like polyinosinic-polycytidylic acid (Poly I:C). frontiersin.orgresearchgate.net CecA was observed to influence the levels of various cytokines, including decreasing pro-inflammatory interleukin (IL)-6, IL-8, and interferon-γ (IFN-γ), and also diminishing the levels of anti-inflammatory IL-10 and transforming growth factor-ß1 (TGF-ß1). frontiersin.orgresearchgate.net
The findings suggest that CecA could be a potential candidate for developing new immunomodulatory antibiotic-substitutive agents in poultry medicine, although further research is needed to fully understand its cellular effects in different species relevant to livestock farming. frontiersin.orgnih.govresearchgate.net
Strategies for Recombinant Production and Purification
Efficient and cost-effective production of this compound is crucial for its wider application. Both recombinant and chemical synthesis methods face challenges related to low production rates and high costs. nih.gov Recombinant technology is considered a more viable approach for producing large quantities of active peptides compared to chemical synthesis or isolation from natural sources. bioline.org.brremedypublications.com
Various strategies have been explored for the recombinant production of this compound in microbial hosts, particularly Escherichia coli. One approach involves the use of fusion proteins to enhance expression levels and facilitate purification. nih.govbioline.org.brremedypublications.com The Intein Mediated Purification with an Affinity Chitin-binding Tag (IMPACT) system has been used for the expression of cecropin, allowing for soluble expression and subsequent cleavage from the intein carrier using chitin (B13524) affinity chromatography and thiol addition. bioline.org.brresearchgate.net This method has yielded approximately 2.5 mg of cecropin per liter of culture. bioline.org.br
Another strategy in E. coli utilizes a short β-structured self-aggregating protein, ELK16, as a fusion partner. nih.govsci-hub.se This self-assembling peptide (SA-ELK16) system has shown efficient production of high-purity CecA with a simpler and less expensive process compared to affinity tag or cell-free systems. nih.gov Yields of approximately 6.2 μg/mg wet cell weight of high-purity (around 99.8%) CecA have been obtained using centrifugation and acetic acid treatment for purification. nih.gov
Recombinant production of this compound has also been explored in transgenic plants, such as rice. remedypublications.comnih.govresearchgate.netresearchgate.net Transgenic rice plants expressing a codon-optimized synthetic cecropin A gene driven by endosperm-specific promoters (glutelin B1 or glutelin B4) have been generated. nih.govresearchgate.net Fusion of the glutelin N-terminal signal peptides to the cecropin A coding sequence directed the peptide to accumulate in protein storage bodies in the rice endosperm, specifically in type II protein bodies. nih.govresearchgate.net This accumulation occurred regardless of the presence of a C-terminal KDEL endoplasmic reticulum retention signal. nih.govresearchgate.net The production of CecA in transgenic rice seeds did not negatively impact seed viability or seedling growth. remedypublications.comnih.govresearchgate.net Furthermore, the in planta-produced CecA was biologically active, conferring resistance to fungal (Fusarium verticillioides) and bacterial (Dickeya dadantii) pathogens. nih.govresearchgate.net Transgenic expression of cecropin A in rice has also been shown to impact host gene expression, including the activation of antioxidative responses, potentially contributing to enhanced pathogen resistance. researchgate.net
Utilization in Non-Human Animal Models for Efficacy and Mechanistic Studies
Non-human animal models play a crucial role in evaluating the efficacy and understanding the mechanisms of action of this compound. These models offer in vivo systems to complement in vitro studies.
Galleria mellonella: The greater wax moth larvae, Galleria mellonella, have become a widely used alternative infection model due to their ease of handling, low cost, lack of ethical constraints compared to mammalian models, and an innate immune system that shares similarities with that of mammals. frontiersin.orgnih.govoup.comnih.gov This model is particularly useful for high-throughput screening of potential antimicrobial agents and studying host-pathogen interactions. frontiersin.orgoup.comnih.gov Studies using G. mellonella have investigated the efficacy of CecA and its derivatives against various bacterial pathogens, including multi-drug resistant Escherichia coli (MDR-EAEC) and Pseudomonas aeruginosa. nih.govoup.comasm.orgoup.com For instance, a cecropin A-melittin hybrid peptide showed in vivo efficacy against MDR-EAEC in this model, exhibiting increased larval survival and reduced bacterial counts. oup.comoup.com The G. mellonella model has also been used to evaluate the synergistic activity of CecA derivatives in combination with conventional antibiotics. asm.org
Caenorhabditis elegans: The nematode Caenorhabditis elegans is another valuable model organism for studying microbial infections and screening for novel anti-infectives. researchgate.netnih.govfrontiersin.org Its genetic tractability, transparency, small size, and conserved defense pathways make it suitable for high-throughput screening assays. researchgate.netnih.govfrontiersin.org C. elegans has been used to assess the antimicrobial activity of cecropin and cecropin-like peptides against pathogens such as Acinetobacter baumannii. researchgate.netnih.gov Studies have shown that Cecropin A and other cecropin-like peptides can enhance the survival of C. elegans infected with A. baumannii. researchgate.netnih.gov The C. elegans model also allows for the investigation of the in vivo mode of action of antimicrobial molecules, such as membrane permeabilization. frontiersin.org
Murine Models: Murine models, primarily mice, are utilized for studying the effects of this compound on infection and inflammation, providing insights relevant to mammalian systems. mdpi.comfrontiersin.orgnih.govsemanticscholar.orgnih.govoup.com Cecropin A has demonstrated anti-inflammatory activities in mouse macrophage-derived cell lines stimulated with lipopolysaccharide (LPS), suppressing the release of pro-inflammatory cytokines. nih.gov In vivo studies in mice have shown that Cecropin A can alleviate inflammation in models of inflammatory bowel disease (IBD), reducing body weight loss, diarrhea, and fecal bleeding, and decreasing pro-inflammatory cytokine levels in colon tissues. frontiersin.orgnih.gov Cecropin A has also exhibited anti-septic effects in LPS-induced endotoxemia mouse models, neutralizing LPS and reducing inflammatory cytokines. semanticscholar.org Furthermore, murine models are used to test the tolerability and bactericidal activity of cecropin derivatives in the context of sepsis. oup.com Studies have indicated that Cecropin A can influence the gut microbiota composition in mice with DSS-induced IBD, suggesting a potential mechanism for its therapeutic effects. frontiersin.org
These diverse non-human animal models provide valuable platforms for evaluating the efficacy, exploring the mechanisms, and advancing the research and development of this compound and its analogs for potential applications.
Future Research Directions and Challenges for Cecropin a
Further Elucidation of Complex Cellular and Molecular Mechanisms of Action
While the primary mode of action of Cecropin-A is understood to involve bacterial membrane disruption, the intricate details of its interactions with various cellular components and the resulting downstream effects require further investigation. Studies suggest that Cecropins can bind to negatively charged membrane lipids, potentially forming a "carpet" on the membrane surface or creating transmembrane channels that lead to altered permeability and cell death. mdpi.comscirp.orgnih.govmdpi.com However, the precise mechanisms can vary depending on the bacterial species and the peptide concentration. mdpi.comnih.gov
Furthermore, research indicates potential intracellular targets and interactions with vital bacterial processes like replication, translation, and enzyme activity. mdpi.com A more comprehensive understanding of these complex cellular and molecular mechanisms, including potential interactions with bacterial efflux pumps and nucleic acids, is crucial for optimizing its efficacy and predicting potential resistance mechanisms. wikipedia.org Additionally, exploring its anti-inflammatory activities and their underlying mechanisms in various cell types, such as macrophage-derived cells, presents another important avenue for future research. nih.govnih.gov
Advancements in Rational Design and Precision Peptide Engineering for Targeted Applications
Rational design and peptide engineering play a vital role in enhancing the therapeutic potential of this compound. Modifying the amino acid sequence can lead to peptides with improved antimicrobial activity, increased stability, reduced toxicity to host cells, and enhanced specificity towards target pathogens or cancer cells. sci-hub.seresearchgate.netmdpi.commdpi.com
Hybrid peptides, combining fragments of this compound with other AMPs like LL-37 or melittin (B549807), have shown promising results with enhanced bactericidal activity and reduced hemolytic effects. researchgate.netfrontiersin.org Introducing positive charged amino acids into the N-terminal and hydrophobic amino acids into the C-terminal of this compound has been explored to increase antibacterial activity. sci-hub.se Future research should focus on leveraging advanced computational tools and high-throughput screening methods to design novel this compound analogs or hybrid peptides with tailored properties for specific applications, such as combating multidrug-resistant strains or targeting specific cancer cell types. frontiersin.orgwikipedia.orgsci-hub.seresearchgate.netacs.org
Comprehensive Preclinical Evaluation in Diverse Animal Models for Efficacy and Translation
While in vitro studies have demonstrated the potent activity of this compound against various pathogens and cancer cell lines, comprehensive preclinical evaluation in diverse animal models is essential to assess its efficacy and safety in a living system and facilitate its translation to clinical applications. scirp.orgfrontiersin.orgmdpi.comexplorationpub.com
Studies in animal models, such as mice and insects like Galleria mellonella, have shown promising results in clearing bacterial infections and exhibiting antitumor effects. wikipedia.orgnih.govfrontiersin.org However, more extensive research is needed across a wider range of animal models representing different infection types, cancer models, and inflammatory conditions to thoroughly evaluate its therapeutic potential, optimal dosing strategies, and potential side effects. mdpi.com Preclinical studies should also focus on evaluating different delivery methods and formulations to ensure adequate bioavailability and targeted delivery to the site of infection or disease. researchgate.netfrontiersin.org
Addressing Scalability and Cost-Effectiveness in Production for Broader Implementation
A significant challenge hindering the widespread implementation of this compound and other AMPs is the high cost and limited scalability of current production methods. mdpi.comsustaine.orgnih.govgriffith.edu.au Traditional chemical synthesis can be expensive and challenging for longer peptide chains. griffith.edu.au While isolation from natural sources is possible, it typically yields low amounts. griffith.edu.aubiorxiv.org
Recombinant DNA technology, utilizing expression systems like bacteria (E. coli) or plants, offers more sustainable and potentially cost-effective avenues for large-scale production. nih.govgriffith.edu.aubiorxiv.org However, challenges remain in achieving high expression yields and efficient purification of active peptides. nih.govbiorxiv.org Future research needs to focus on optimizing recombinant expression systems, developing novel fusion protein strategies, and exploring non-chromatography purification methods to reduce production costs and improve scalability. nih.govgriffith.edu.au Plant-based expression systems, despite showing lower yields compared to E. coli in some cases, hold potential for low-cost production and scalability if challenges related to yield and potential phytotoxicity can be overcome. biorxiv.org
Exploration of Novel Biological Functions and Uncharted Therapeutic Avenues (Non-Human)
Beyond its well-established antimicrobial properties, this compound may possess other biological functions that warrant further exploration, particularly in non-human contexts. Research has indicated potential immunomodulatory activities, suggesting a role in modulating the host immune response. mdpi.comnih.govnih.gov
Exploring these immunomodulatory effects in detail could reveal new therapeutic avenues, potentially in veterinary medicine or aquaculture, where AMPs are being investigated as alternatives to antibiotics for growth promotion and disease prevention in farm animals. mdpi.commdpi.comnih.gov Additionally, investigating its activity against biofilms, which are a major challenge in microbial infections, is another important area of research. mdpi.comwikipedia.org Uncharted therapeutic avenues, such as its potential use in controlling specific pests or pathogens in agriculture or its role in the defense mechanisms of other organisms, could also be explored.
Q & A
Q. What structural features of Cecropin-A determine its antimicrobial activity, and how can these be experimentally validated?
Methodological Answer:
- Use circular dichroism (CD) spectroscopy to analyze this compound’s secondary structure (e.g., α-helical content) under varying pH or lipid environments .
- Employ site-directed mutagenesis to modify specific amino acid residues (e.g., tryptophan at position 2) and assess changes in membrane disruption via fluorescence-based leakage assays .
- Validate findings using molecular dynamics simulations to correlate structural flexibility with antimicrobial efficacy .
Q. What standard in vitro assays are most reliable for quantifying this compound’s activity against Gram-negative bacteria?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) assays with E. coli or Pseudomonas aeruginosa in Mueller-Hinton broth, using serial dilutions and OD₆₀₀ measurements .
- Combine with time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects .
- Address contradictory MIC results (e.g., strain-specific resistance) by including protease inhibitors to rule out peptide degradation .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxicity toward mammalian cells be systematically resolved?
Methodological Answer:
Q. What experimental designs best elucidate the role of this compound in biofilm disruption without confounding effects from extracellular matrix components?
Methodological Answer:
- Use confocal microscopy with SYTO9/propidium iodide staining to quantify live/dead cells in biofilms treated with this compound .
- Control for matrix polysaccharides by pretreating biofilms with alginate lyase or DNase I .
- Incorporate rheological measurements to correlate peptide concentration with biofilm viscoelasticity .
Q. How can researchers reconcile divergent hypotheses about this compound’s intracellular targets (e.g., DNA vs. mitochondrial membranes)?
Methodological Answer:
- Apply subcellular fractionation followed by LC-MS/MS to identify peptide localization in bacterial or cancer cells .
- Use fluorescence resonance energy transfer (FRET) probes to detect direct interactions with mitochondrial membranes .
- Resolve contradictions by cross-referencing results with transcriptomic profiling (e.g., RNA-seq of treated cells) to identify dysregulated pathways .
Data Contradiction & Reproducibility
Q. What statistical approaches are recommended for addressing variability in this compound’s synergistic effects with conventional antibiotics?
Methodological Answer:
- Apply fractional inhibitory concentration index (FICI) analysis with ≥3 biological replicates to classify synergy/additivity/antagonism .
- Use mixed-effects models to account for batch-to-batch peptide synthesis variability .
- Publicly archive raw data and analysis scripts in repositories like Zenodo or Figshare to enhance reproducibility .
Q. Why do some studies report this compound stability in serum, while others observe rapid degradation?
Methodological Answer:
- Standardize serum stability assays using pooled human serum (not fetal bovine serum) and quantify degradation via RP-HPLC with mass spectrometry .
- Control for protease inhibitors (e.g., EDTA for metalloproteases) and temperature (37°C vs. 25°C) .
- Disclose full experimental conditions in supplementary materials per FAIR data principles .
Ethical & Reporting Standards
Q. How should researchers address potential biases in this compound studies, such as selective reporting of positive results?
Methodological Answer:
- Pre-register hypotheses and methods on platforms like Open Science Framework .
- Follow ARRIVE guidelines for animal studies to ensure transparent reporting of negative/neutral results .
- Use blinded analysis for imaging or flow cytometry data to reduce observer bias .
Tables for Critical Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
